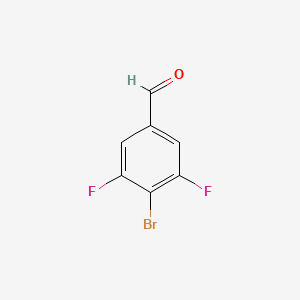

4-Bromo-3,5-difluorobenzaldehyde

説明

The exact mass of the compound 4-Bromo-3,5-difluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3,5-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWOCKKFJDJGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634196 | |

| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135564-22-6 | |

| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 4-Bromo-3,5-difluorobenzaldehyde (CAS 135564-22-6)

[1][2][3][4][5][6][7][8][9]

Abstract

4-Bromo-3,5-difluorobenzaldehyde (CAS 135564-22-6) represents a high-value fluorinated building block in modern medicinal chemistry.[1][2][3][4] Its structural uniqueness lies in the symmetric placement of fluorine atoms flanking a reactive aryl bromide, creating a scaffold that offers both metabolic stability and versatile orthogonality. This guide dissects the compound's physiochemical profile, validates its synthetic pathways, and maps its utility in the development of next-generation therapeutics, including thiazolo[5,4-b]pyridine inhibitors and activity-based fluorescent probes.

Chemical Identity & Physiochemical Profile[6][7][10][11]

The strategic value of 4-Bromo-3,5-difluorobenzaldehyde stems from its dense functionalization . The aldehyde moiety serves as a classic electrophile for carbon-heteroatom bond formation, while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling. The flanking fluorine atoms modulate the pKa of neighboring protons and enhance the lipophilicity of the final drug candidate—a critical factor in blood-brain barrier (BBB) permeability.

Key Technical Data

| Property | Specification |

| CAS Number | 135564-22-6 |

| IUPAC Name | 4-Bromo-3,5-difluorobenzaldehyde |

| Molecular Formula | C₇H₃BrF₂O |

| Molecular Weight | 221.00 g/mol |

| Appearance | White to light yellow solid |

| Boiling Point | ~229 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in water |

| MDL Number | MFCD16659085 |

| InChI Key | OJWOCKKFJDJGFP-UHFFFAOYSA-N |

Synthetic Architecture

Mechanistic Logic: The Directing Group Interplay

Synthesizing this scaffold requires navigating the competing directing effects of the aldehyde and fluorine substituents.

-

Aldehyde (-CHO): A strong electron-withdrawing group (EWG) and meta-director.

-

Fluorine (-F): An inductive EWG but a resonance electron-donating group (EDG), acting as an ortho/para-director.

In 3,5-difluorobenzaldehyde , the C4 position is:

-

Para to the aldehyde (disfavored by resonance, but less deactivated than ortho).

-

Ortho to both fluorine atoms (highly activated by resonance).

Therefore, electrophilic bromination proceeds selectively at the C4 position, driven by the synergistic directing power of the two fluorine atoms.

Synthesis Workflow Diagram

Figure 1: Electrophilic aromatic substitution pathway for the regioselective synthesis of the target compound.

Validated Experimental Protocol

Objective: Preparation of 4-Bromo-3,5-difluorobenzaldehyde via bromination of 3,5-difluorobenzaldehyde.

-

Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

-

Solvation: Charge the flask with 3,5-difluorobenzaldehyde (1.0 equiv, e.g., 5.0 g) and anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to 0 °C using an ice/water bath.

-

Catalysis: Add Iron(III) Bromide (FeBr₃) (0.1 equiv) as a Lewis acid catalyst.[5] Note: AlCl₃ can also be used but may lead to chlorinated byproducts.

-

Bromination: Charge the addition funnel with Bromine (Br₂) (1.05 equiv) diluted in DCM (10 mL). Add dropwise over 30–45 minutes, maintaining the internal temperature < 5 °C. The solution will evolve HBr gas (ensure proper venting/scrubbing).

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Work-up: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine. Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the white solid product.

Reactivity & Functionalization

The compound acts as a bi-functional orthogonal handle . The chemical orthogonality allows researchers to modify one end of the molecule without affecting the other, enabling modular drug design.

Reactivity Map

Figure 2: Orthogonal reactivity profile. The aldehyde allows for scaffold extension, while the bromide facilitates cross-coupling.

Critical Insight: The Suzuki Coupling

The electron-deficient nature of the ring (due to two fluorines) facilitates oxidative addition of Palladium(0) into the C-Br bond. However, the ortho-fluorines also create steric bulk.

-

Recommendation: Use active catalyst systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bases like K₂CO₃ or Cs₂CO₃ in dioxane/water mixtures.

-

Outcome: High yields of biaryl systems, critical for kinase inhibitor scaffolds.

Applications in Drug Discovery

Case Study A: Thiazolo[5,4-b]pyridine Malt-1 Inhibitors

Researchers utilize 135564-22-6 to synthesize inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) , a key driver in certain lymphomas.

-

Workflow: The aldehyde is first converted to an amine or heterocycle (e.g., via condensation with an amine), followed by Suzuki coupling at the bromide position to attach the core pyridine scaffold.

-

Significance: The 3,5-difluoro motif protects the phenyl ring from metabolic oxidation (P450 blocking) and improves potency via hydrogen bond interactions with the target protein.

Case Study B: Antibacterial Agents (NBTI)

In the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) , this aldehyde is used to introduce the "linker-left-hand-side" of the molecule.

-

Mechanism: Reductive amination of the aldehyde with a piperidine-linked amine creates a stable benzylic amine.

-

Result: The fluorines enhance the lipophilicity, aiding penetration of the bacterial cell wall (Gram-negative coverage).

Safety & Handling

Signal Word: WARNING GHS Classifications:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Aldehydes can oxidize to carboxylic acids over time if exposed to air.

References

-

American Elements. (n.d.). 4-Bromo-3,5-difluorobenzaldehyde Technical Data. Retrieved from [Link][7]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 23443785: 4-Bromo-3,5-difluorobenzaldehyde.[2] Retrieved from [Link]

- Google Patents. (2023). WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors.

Sources

- 1. 1784360-02-6|3-Bromo-4-fluoro-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 2. americanelements.com [americanelements.com]

- 3. 135564-22-6|4-Bromo-3,5-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-3,5-difluorobenzaldehyde | 135564-22-6 [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Bromo-3,5-difluorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-bromo-3,5-difluorobenzaldehyde, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, provide detailed protocols for its synthesis, and explore its reactivity, with a particular focus on its application in the synthesis of complex molecules for drug discovery.

Core Properties of 4-Bromo-3,5-difluorobenzaldehyde

4-Bromo-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₇H₃BrF₂O.[1][2] Its structure, featuring a reactive aldehyde group and a synthetically versatile aryl bromide, makes it a valuable intermediate for the construction of highly functionalized molecules.

Table 1: Physicochemical Properties of 4-Bromo-3,5-difluorobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O | [1][2] |

| Molecular Weight | 221.00 g/mol | [1] |

| Physical State | Solid | [3] |

| Boiling Point | 229.1 ± 40.0 °C (Predicted) | [2] |

| CAS Number | 135564-22-6 | [1] |

Synthesis of 4-Bromo-3,5-difluorobenzaldehyde

A robust and logical synthetic route to 4-bromo-3,5-difluorobenzaldehyde involves a two-step process starting from commercially available 3,5-difluoroaniline. The first step is the synthesis of the key intermediate, 1-bromo-3,5-difluorobenzene, via a Sandmeyer reaction. This is followed by formylation to introduce the aldehyde group.

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of anilines to aryl halides via a diazonium salt intermediate.[4]

Caption: Synthesis of 1-Bromo-3,5-difluorobenzene from 3,5-difluoroaniline.

Experimental Protocol: Synthesis of 1-Bromo-3,5-difluorobenzene

-

Rationale: This protocol is adapted from established procedures for the Sandmeyer reaction.[4] The use of hydrobromic acid (HBr) provides both the acidic medium for diazotization and the bromide source for the final product. Copper(I) bromide (CuBr) is the catalyst that facilitates the conversion of the diazonium salt to the aryl bromide.

-

Materials:

-

3,5-Difluoroaniline

-

Sodium Nitrite (NaNO₂)

-

48% Hydrobromic Acid (HBr)

-

Copper(I) Bromide (CuBr)

-

Ice

-

Water

-

Sodium Hydroxide (NaOH) solution (5%)

-

Sodium Sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

-

Procedure:

-

In a reaction vessel, cool a solution of 3,5-difluoroaniline in 48% HBr to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 10 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of CuBr in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, warm the mixture gently to ensure the complete decomposition of the diazonium salt.

-

The product, 1-bromo-3,5-difluorobenzene, can be isolated by steam distillation.[4]

-

Separate the organic layer, wash with 5% NaOH solution and then with water until neutral.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.

-

Step 2: Formylation of 1-Bromo-3,5-difluorobenzene

The introduction of the aldehyde group can be achieved by ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Caption: Formylation of 1-Bromo-3,5-difluorobenzene.

Experimental Protocol: Synthesis of 4-Bromo-3,5-difluorobenzaldehyde

-

Rationale: This protocol is based on the well-established method of formylation of aryl halides via an organolithium intermediate.[5] n-Butyllithium (n-BuLi) is a strong base that deprotonates the aromatic ring at the position ortho to the directing fluorine atoms. The resulting organolithium species is a potent nucleophile that attacks the electrophilic carbonyl carbon of DMF. An aqueous workup then hydrolyzes the intermediate to yield the aldehyde.

-

Materials:

-

1-Bromo-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1-bromo-3,5-difluorobenzene in anhydrous ether or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.

-

Add a solution of anhydrous DMF in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Applications

4-Bromo-3,5-difluorobenzaldehyde possesses two key functional groups that dictate its reactivity: the aldehyde and the aryl bromide.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and oximes. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated benzaldehydes.

-

Aryl Bromide: The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Representative Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool in drug discovery for the synthesis of biaryl compounds. 4-Bromo-3,5-difluorobenzaldehyde is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Sources

- 1. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-difluorobenzaldehyde in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3,5-difluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and offer insights into the interpretation of solubility data for practical applications.

Introduction to 4-Bromo-3,5-difluorobenzaldehyde

4-Bromo-3,5-difluorobenzaldehyde is a halogenated aromatic aldehyde with the chemical formula C₇H₃BrF₂O.[1][2][3][4][5] Its molecular structure, featuring a benzene ring substituted with a bromine atom, two fluorine atoms, and an aldehyde group, dictates its physicochemical properties, including its solubility. The presence of the polar aldehyde group and the polar carbon-halogen bonds, combined with the largely nonpolar aromatic ring, results in a molecule with moderate polarity. This structural composition suggests that its solubility will be nuanced across the spectrum of common laboratory solvents.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O | [1][2][3][6] |

| Molecular Weight | 221.00 g/mol | [2][3][6] |

| Physical State | Solid | [1] |

| Boiling Point | 229.1±40.0 °C at 760 mmHg | [2] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of 4-Bromo-3,5-difluorobenzaldehyde arises from the electronegative oxygen, fluorine, and bromine atoms, creating bond dipoles. However, the symmetrical arrangement of the fluorine atoms and the presence of the bulky bromine atom influence the overall molecular dipole moment.

Based on its structure, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. While the aldehyde oxygen can act as a hydrogen bond acceptor, the lack of a hydrogen bond donor on the solute and its significant halogenated aromatic portion will likely limit its solubility in highly polar protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in water).

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess dipole moments but do not have O-H or N-H bonds. They are generally good solvents for moderately polar compounds. It is predicted that 4-Bromo-3,5-difluorobenzaldehyde will exhibit good solubility in these solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and primarily interact through weaker van der Waals forces. The presence of the polar functional groups on 4-Bromo-3,5-difluorobenzaldehyde is expected to result in poor solubility in nonpolar solvents.

Experimental Determination of Solubility

To ascertain the precise solubility of 4-Bromo-3,5-difluorobenzaldehyde, a systematic experimental approach is necessary. The following protocol outlines a reliable method for both qualitative and quantitative solubility determination.

Materials and Equipment

-

4-Bromo-3,5-difluorobenzaldehyde (solid)

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, DMF, DMSO, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Protocol for Quantitative Solubility Determination

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Bromo-3,5-difluorobenzaldehyde into a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a precise volume (e.g., 5.0 mL) of each selected solvent to the respective vials.[7]

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter to remove any particulate matter.

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of 4-Bromo-3,5-difluorobenzaldehyde of known concentrations in each solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample of the saturated solution using the same analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Qualitative Solubility Test

For a rapid assessment, a qualitative test can be performed:

-

Add approximately 25 mg of the solid to 0.5 mL of the solvent in a test tube.[8]

-

Vigorously mix the contents using a vortex mixer for 1-2 minutes.

-

Visually observe whether the solid has completely dissolved.

-

Classify the solubility as "soluble," "partially soluble," or "insoluble."

Predicted and Observed Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble to Very Slightly Soluble | The large, nonpolar aromatic and halogenated portion of the molecule outweighs the polarity of the aldehyde group. |

| Methanol, Ethanol | Moderately Soluble to Soluble | The alkyl chains of the alcohols provide some nonpolar character, improving interaction with the aromatic ring, while the hydroxyl group can interact with the aldehyde. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble to Very Soluble | Good balance of polarity for dipole-dipole interactions with the solute. |

| DMF, DMSO | Very Soluble | Highly polar aprotic solvents are excellent at solvating moderately polar organic molecules. | |

| Nonpolar | Toluene | Slightly Soluble | The aromatic nature of toluene allows for some π-stacking interactions with the benzene ring of the solute. |

| Hexane | Insoluble | The significant difference in polarity between the solute and the nonpolar solvent results in poor interaction. |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Bromo-3,5-difluorobenzaldehyde. By combining theoretical predictions with a robust experimental protocol, researchers and drug development professionals can effectively characterize the solubility of this important chemical intermediate. The provided step-by-step methodology and workflow diagram serve as a practical resource for obtaining reliable and reproducible solubility data, which is crucial for advancing research and development activities.

References

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

PubChem. (n.d.). 4-Bromo-3,5-difluorobenzaldehyde. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

- Morrison, J. D. (n.d.). Qualitative Test for Ketones, Aromatic Aldehydes, and Aliphatic Aldehydes.

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S. Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). ChemRxiv. Retrieved from [Link]

- Solubility test for Organic Compounds. (2024, September 24).

-

4-Bromo-3,5-difluorobenzaldehyde. (n.d.). American Elements. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.

-

Solvent screening for the extraction of aromatic aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (n.d.). ResearchGate. Retrieved from [Link]

- CHEMISTRY (862). (n.d.).

- SAFETY DATA SHEET. (2025, December 19).

- Solvent Miscibility Table. (n.d.).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. americanelements.com [americanelements.com]

- 3. 135564-22-6|4-Bromo-3,5-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

Structural Elucidation and Spectroscopic Characterization of 4-Bromo-3,5-difluorobenzaldehyde

Executive Summary

4-Bromo-3,5-difluorobenzaldehyde (CAS: 135564-22-6) is a critical fluorinated building block in medicinal chemistry, particularly for the synthesis of metabolically stable aryl-ether and biaryl scaffolds. Its utility stems from the orthogonal reactivity of the aldehyde (nucleophilic addition/condensation) and the aryl bromide (Pd-catalyzed cross-coupling), combined with the lipophilicity-enhancing properties of the fluorine substituents.

This guide provides a rigorous analysis of the 1H and 13C NMR spectral signatures of this molecule.[1] Unlike simple aromatics, the presence of two equivalent fluorine atoms creates complex heteronuclear spin-spin coupling patterns (

Structural Symmetry & Spin System Analysis

Before interpreting the spectra, one must analyze the molecular symmetry, as this dictates the signal multiplicity.

-

Symmetry Element: The molecule possesses a

axis of symmetry passing through the C1-C4 bond. -

Chemical Equivalence:

-

Protons: The protons at positions 2 and 6 are chemically and magnetically equivalent.

-

Fluorines: The fluorine atoms at positions 3 and 5 are chemically equivalent.

-

-

Consequence: The spectra will appear simpler than a non-symmetric isomer (e.g., 2-bromo-4,5-difluoro...), but the splitting patterns will be governed by the

rule applied to the heteronuclear coupling.

Experimental Protocol

To obtain high-resolution data capable of resolving small long-range couplings (

Sample Preparation[1]

-

Solvent: Chloroform-d (

, 99.8% D) is preferred. DMSO- -

Concentration:

-

1H NMR: 5–10 mg in 0.6 mL solvent.

-

13C NMR: 30–50 mg in 0.6 mL solvent.

-

-

Additives: For quantitative 13C analysis, add 0.05 M Cr(acac)

(Chromium(III) acetylacetonate) to shorten the

Acquisition Workflow

The following workflow ensures data integrity, particularly for detecting the quaternary carbons split by fluorine.

Figure 1: Optimized NMR acquisition workflow. Note the extended relaxation delay (d1) for fluorinated carbons.

1H NMR Interpretation (400 MHz, )

The proton spectrum is distinctively simple due to symmetry but features large coupling constants.

Spectral Data Summary

| Assignment | Shift ( | Multiplicity | Integration | Coupling Constants ( |

| -CHO (Aldehyde) | 10.28 | Singlet (s) or Triplet (t)* | 1H | |

| Ar-H (C2, C6) | 7.55 – 7.65 | Long-range Doublet (d) | 2H |

*Note: The aldehyde proton may appear as a triplet if the resolution is high enough to resolve the long-range coupling to the two meta-fluorines.

Mechanistic Insight: The "Roofing" Effect

The aromatic protons (H2/H6) are situated between the electron-withdrawing aldehyde group and the fluorine atoms.

-

Chemical Shift Driver: The aldehyde is strongly deshielding (anisotropy + induction), pushing these protons downfield to ~7.6 ppm compared to benzene (7.36 ppm).

-

Coupling Logic: H2 couples primarily to F3. Since F3 and F5 are equivalent, H2 and H6 behave identically. The signal appears as a doublet with a

value characteristic of ortho-fluorine coupling (~7 Hz).

Figure 2: Simplified splitting tree for the aromatic protons H2 and H6.

13C NMR Interpretation (100 MHz, )

This is the most challenging aspect of the analysis. The spectrum will contain multiple triplets due to the coupling of carbon to the two equivalent fluorine atoms (

Crucial Rule: In a system with two equivalent Fluorines:

-

C4 (between Fs): Triplet (

) -

C3/C5 (attached to F): Doublet of doublets (looks like a triplet if

values overlap) or large Doublet. -

C1 (para to Br): Triplet (

)

Predicted Chemical Shifts & Coupling Patterns

| Carbon Position | Type | Shift ( | Multiplicity | Coupling ( | Notes |

| C=O | Carbonyl | 188.5 | Triplet (t) | Often appears as a singlet (broad). | |

| C3, C5 | C-F | 158.0 - 160.0 | Doublet of Doublets (dd) | Large splitting; signals may look like two separate peaks ~5 ppm apart. | |

| C1 | C-CHO | 136.5 | Triplet (t) | Ipso to aldehyde. | |

| C2, C6 | C-H | 112.0 - 114.0 | Multiplet (m) | Deshielded by F, shielded by Br. | |

| C4 | C-Br | 105.0 - 108.0 | Triplet (t) | Upfield due to heavy atom effect (Bromine). |

Expert Tip: Identifying the C-Br Carbon

The carbon attached to Bromine (C4) is often difficult to assign. However, in this molecule, it is distinct because:

-

It is upfield (lower ppm) relative to typical aromatics due to the "Heavy Atom Effect" of Bromine.

-

It appears as a triplet with a coupling constant of ~22 Hz (coupling to F3 and F5).

-

Validation: If this signal is a singlet, your molecule has likely debrominated (a common impurity).

Synthesis & Impurity Profile

Understanding the synthesis helps anticipate impurities in the NMR spectrum. The most common route is the Sandmeyer Reaction .

Figure 3: Common synthetic pathway. Residual diazonium byproducts or debrominated species (3,5-difluorobenzaldehyde) are common impurities.

-

Impurity Flag: If you see a proton signal at

6.8–7.0 ppm (triplet of triplets), it indicates the presence of 3,5-difluorobenzaldehyde (loss of Bromine), where the H4 proton couples to F3 and F5.

References

-

PubChem. 4-Bromo-3,5-difluorobenzaldehyde Compound Summary. National Center for Biotechnology Information. [Link]

-

Reich, H. J. WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison. (General reference for C-F coupling magnitudes). [Link]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for heteronuclear coupling rules).

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-3,5-difluorobenzaldehyde

Introduction

4-Bromo-3,5-difluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug development. Its utility as a building block in the synthesis of complex molecules necessitates robust analytical methods for its unambiguous identification and characterization. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing precise information on molecular weight, elemental composition, and structural features through controlled fragmentation.

This guide offers a comprehensive exploration of the mass spectrometric analysis of 4-Bromo-3,5-difluorobenzaldehyde. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, present a validated experimental workflow, and provide expert insights into data interpretation. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this analytical process.

Molecular Properties and Isotopic Signature

A foundational aspect of mass spectrometry is the precise mass of the analyte. The properties of 4-Bromo-3,5-difluorobenzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O | [1][2][3][4] |

| Average Molecular Weight | 221.00 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 219.93353 Da | [1] |

A critical feature in the mass spectrum of this compound is the distinctive isotopic pattern imparted by the bromine atom. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.5% and 49.5%, respectively).[5] This results in a characteristic "M/M+2" pattern for the molecular ion, where two peaks of almost equal intensity are observed, separated by two mass-to-charge (m/z) units.[5][6][7][8] This signature is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.[6][7][9][10]

Ionization Techniques and Instrumentation

The choice of ionization technique is paramount and depends on the sample's nature and the desired analytical outcome. For a relatively volatile and thermally stable molecule like 4-Bromo-3,5-difluorobenzaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and informative approach.

Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[11] The resulting mass spectrum is a "fingerprint" that can be used for library matching and detailed structural elucidation. EI is ideal for this compound due to its ability to reveal characteristic fragmentation pathways.

Instrumentation:

-

Gas Chromatograph (GC): A GC system is used to separate the analyte from the sample matrix and introduce it into the mass spectrometer. A capillary column, such as an HP-5MS, is suitable for resolving aromatic compounds.[11]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. High-resolution instruments like Orbitrap or FT-ICR can provide highly accurate mass measurements, enabling the confirmation of elemental composition.

Fragmentation Analysis under Electron Ionization

Upon ionization via EI, the 4-Bromo-3,5-difluorobenzaldehyde molecule forms a radical cation ([C₇H₃BrF₂O]⁺•), which is the molecular ion (M⁺•). This high-energy ion then undergoes a series of fragmentation events to produce smaller, more stable ions. The fragmentation of aromatic aldehydes is well-characterized and typically involves losses from the aldehyde group and cleavage of ring substituents.[9][12][13]

Key Fragmentation Pathways:

-

Loss of a Hydrogen Radical (H•): Cleavage of the aldehydic C-H bond is a common initial fragmentation step, resulting in a stable acylium ion ([M-H]⁺ or [M-1]⁺).

-

Loss of Carbon Monoxide (CO): Following the loss of H•, the resulting acylium ion can readily lose a neutral molecule of carbon monoxide (CO, 28 Da) to form a bromodifluorophenyl cation. This is a characteristic fragmentation for benzaldehydes.[9]

-

Loss of the Formyl Radical (•CHO): The entire aldehyde group can be lost as a formyl radical (•CHO, 29 Da), directly yielding the C₆H₂BrF₂⁺ ion.

-

Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (⁷⁹Br or ⁸¹Br), leading to the formation of a difluorobenzoyl cation at [M-79]⁺ or [M-81]⁺.

The proposed fragmentation pathway is visualized in the diagram below.

Summary of Expected Key Ions:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Formula | Identity |

| 220 | 222 | [C₇H₃BrF₂O]⁺• | Molecular Ion (M⁺•) |

| 219 | 221 | [C₇H₂BrF₂O]⁺ | [M-H]⁺ |

| 191 | 193 | [C₆H₂BrF₂]⁺ | [M-CHO]⁺ |

| 141 | 141 | [C₇H₃F₂O]⁺ | [M-Br]⁺ |

Validated Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of 4-Bromo-3,5-difluorobenzaldehyde.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of the 4-Bromo-3,5-difluorobenzaldehyde standard.

-

Dissolve the standard in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane) in a volumetric flask to create a 1 mg/mL stock solution.

-

Prepare a working solution of 10 µg/mL by diluting the stock solution.

-

Transfer the working solution to a 2 mL autosampler vial for analysis.[14]

2. GC-MS Instrumentation and Conditions:

-

GC System: Agilent Intuvo 9000 GC (or equivalent).[14]

-

MS System: Agilent 5977B GC/MSD (or equivalent).[14]

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.[15]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[11]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

3. Data Acquisition and Analysis:

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Integrate the chromatogram to determine the retention time of the analyte.

-

Extract the mass spectrum for the chromatographic peak.

-

Analyze the spectrum to identify the molecular ion pair (m/z 220/222) and key fragment ions.

-

Compare the acquired spectrum against a spectral library (e.g., NIST) for confirmation.

4. System Validation:

-

Blank Analysis: Inject a solvent blank before sample analysis to ensure there is no system contamination.

-

Tuning: Perform an instrument autotune before the analytical sequence to ensure optimal performance and mass accuracy.

-

Repeatability: Perform multiple injections of the same standard to verify the repeatability of retention time and spectral data.

The overall experimental workflow is depicted below.

Conclusion

The mass spectrometric analysis of 4-Bromo-3,5-difluorobenzaldehyde, particularly using GC-MS with Electron Ionization, is a definitive method for its structural confirmation. The key to a successful analysis lies in recognizing the characteristic isotopic signature of bromine, understanding the predictable fragmentation pathways of halogenated benzaldehydes, and employing a validated, systematic experimental protocol. By following the principles and methodologies outlined in this guide, researchers can confidently identify and characterize this important chemical entity, ensuring the integrity of their synthetic and developmental endeavors.

References

-

PubChem. 4-Bromo-3,5-difluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

American Elements. 4-Bromo-3,5-difluorobenzaldehyde | 135564-22-6. [Link]

-

TDI-Brooks. Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]

-

Jackson, G. P., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 25(12), 2096–2106. [Link]

-

Canvas. Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3845. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Chromatography Online. GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. [Link]

-

Grützmacher, H. F., & Dommrose, A. M. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(5), 291-301. [Link]

-

Organomation. GC-MS Sample Preparation. [Link]

-

College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. [Link]

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

Sources

- 1. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ms isotopes: Br and Cl [employees.csbsju.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. tdi-bi.com [tdi-bi.com]

- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. agilent.com [agilent.com]

- 15. organomation.com [organomation.com]

Technical Guide: FT-IR Spectral Analysis of 4-Bromo-3,5-difluorobenzaldehyde

Topic: FT-IR Spectrum Interpretation for 4-Bromo-3,5-difluorobenzaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary

4-Bromo-3,5-difluorobenzaldehyde (CAS: 135564-22-6) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and liquid crystal mesogens. Its structural integrity is defined by three distinct functionalities: an aldehyde moiety, a brominated position, and meta-difluoro substitution.

This guide provides a rigorous framework for the acquisition and interpretation of its Fourier Transform Infrared (FT-IR) spectrum. Unlike generic spectral lookups, this document focuses on causality —linking electronic effects to vibrational frequencies—and validation , ensuring that the spectrum you acquire confirms the molecule's identity and purity.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the spectrum, one must understand the electronic environment influencing the bond force constants.

The Aldehyde "Fermi Resonance" Signature

The most diagnostic feature of this molecule is not the carbonyl stretch alone, but the Fermi resonance of the aldehyde C-H bond.[1][2]

-

Mechanism: The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹ × 2 = 2800 cm⁻¹).

-

Result: This quantum mechanical mixing splits the absorption into a distinctive doublet (two peaks) around 2850 cm⁻¹ and 2750 cm⁻¹.[1]

-

Why it matters: This doublet distinguishes the aldehyde from ketones or esters, which lack the aldehydic proton.

Electronic Effects of Halogenation

The 3,5-difluoro and 4-bromo substitutions alter the standard benzaldehyde spectrum via two competing effects:

-

Inductive Withdrawal (-I): Fluorine is highly electronegative. Located at the meta positions (3 and 5) relative to the aldehyde, the fluorines withdraw electron density from the ring and the carbonyl carbon. This strengthens the C=O bond, potentially shifting the frequency higher (blue shift) compared to unsubstituted benzaldehyde.

-

Resonance (+R): While fluorine can donate electrons via resonance, this effect is negligible at the meta position. Therefore, the inductive effect dominates, resulting in a "stiffened" carbonyl bond.

Part 2: Experimental Protocol (Self-Validating System)

For this specific lipophilic, halogenated molecule, Attenuated Total Reflectance (ATR) is the superior sampling method over KBr pellets due to the compound's potential low melting point and susceptibility to moisture.

Workflow: High-Fidelity Acquisition

The following protocol ensures data integrity and reproducibility.

Figure 1: Optimized ATR-FTIR acquisition workflow. Note the critical background step to eliminate atmospheric water and CO₂ interference.

Step-by-Step Methodology

-

Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred due to the hardness of halogenated crystals, which can scratch softer surfaces.

-

Background Subtraction: Acquire a background scan immediately prior to sampling to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

-

Sample Loading:

-

If Solid: Place a small amount (1-2 mg) on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 lbs pressure) to ensure intimate contact.

-

If Liquid/Melt: Place a drop to cover the crystal active area. No pressure arm is needed.

-

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹ (Standard for solids).

-

Scans: Minimum 16 scans (32 recommended for better Signal-to-Noise ratio).

-

Range: 4000 – 600 cm⁻¹.

-

Part 3: Spectral Analysis & Band Assignment

The following table summarizes the critical diagnostic bands for 4-Bromo-3,5-difluorobenzaldehyde.

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Notes |

| Aldehyde C-H | 2860 ± 10 2760 ± 10 | Medium | C-H Stretch (Fermi Resonance) | Primary ID. The lower frequency band (~2760) is usually distinct from aliphatic C-H stretches. |

| Carbonyl (C=O) | 1705 – 1720 | Strong | C=O Stretch | Shifted slightly higher than benzaldehyde (1703 cm⁻¹) due to electron-withdrawing fluorines. |

| Aromatic Ring | 1590 – 1620 | Medium-Strong | C=C Ring Stretch | Fluorinated aromatics often show enhanced intensity in this region. |

| C-F Bond | 1250 – 1350 | Very Strong | C-F Stretch | Broad, intense bands. Often the strongest peaks in the fingerprint region. |

| C-Br Bond | 600 – 700 | Medium | C-Br Stretch | Difficult to assign specifically without comparison, but presence confirms halogenation. |

| Subst. Pattern | 800 – 900 | Medium | C-H Out-of-Plane Bending | Indicative of 1,3,4,5-substitution (isolated H atoms). |

Detailed Interpretation Logic

-

The "Smoking Gun" (2700-2900 cm⁻¹): Look immediately for the Fermi doublet. If you see a single peak >2900 cm⁻¹ (aliphatic C-H) but no peak at ~2760 cm⁻¹, the aldehyde may have oxidized or degraded.

-

The Fluorine Fingerprint (1000-1400 cm⁻¹): The C-F stretch is exceptionally strong. In 3,5-difluoro systems, expect multiple sharp, intense bands in this region. This confirms the presence of the fluorine atoms.

-

The Carbonyl Environment: A C=O stretch below 1680 cm⁻¹ suggests hydrogen bonding (wet sample) or conjugation with an electron-donating impurity. A stretch above 1725 cm⁻¹ might indicate an acid anhydride or strained ring, but is unlikely here.

Part 4: Quality Control & Troubleshooting

The primary degradation pathway for benzaldehydes is auto-oxidation to the corresponding benzoic acid (4-Bromo-3,5-difluorobenzoic acid).

Decision Logic for Purity Assessment

Figure 2: Spectral decision tree for purity verification. The presence of a broad "O-H trough" is the surest sign of oxidation.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Broad hump 2500–3300 cm⁻¹ | Oxidation to Carboxylic Acid | Recrystallize or purify via column chromatography. |

| C=O peak split or broadened | Moisture (H-bonding) or Impurity | Dry sample in a desiccator; ensure ATR crystal is dry. |

| Weak/No signal | Poor Crystal Contact | (Solids) Increase anvil pressure; (Liquids) Ensure full coverage. |

| Extra peaks at 2350 cm⁻¹ | Atmospheric CO₂ | Re-run background scan; purge instrument with N₂. |

References

-

PubChem. (n.d.).[3] 4-Bromo-3,5-difluorobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.).[4] Infrared Spectra of Benzaldehyde Derivatives. National Institute of Standards and Technology.[4][5] Retrieved from [Link][4][5]

-

Spectroscopy Online. (2017). The C=O[1][6][7][8] Bond, Part II: Aldehydes and Fermi Resonance. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]

- 5. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. orgchemboulder.com [orgchemboulder.com]

Solid-State Architecture & Characterization of 4-Bromo-3,5-difluorobenzaldehyde: A Crystallographic Guide

Topic: Solid-State Architecture & Characterization of 4-Bromo-3,5-difluorobenzaldehyde Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Engineers.

Executive Summary & Molecular Significance

4-Bromo-3,5-difluorobenzaldehyde (CAS: 135564-22-6) is a high-value electrophilic building block used in the synthesis of bichalcophene fluorobenzamidines (antimutagenic APIs) and room-temperature phosphorescent materials.

While its solution-phase chemistry is well-documented, its solid-state behavior represents a critical variable in process scale-up. This guide provides a structural prediction framework and a self-validating characterization protocol. It focuses on the competition between halogen bonding (XB) and hydrogen bonding (HB) , which dictates the lattice energy and solubility profile of this compound.

Crystal Engineering Principles: Predicted Supramolecular Synthons

To control the crystallization of 4-Bromo-3,5-difluorobenzaldehyde, one must understand the "molecular recognition" events occurring during nucleation. The molecule possesses three distinct interaction sites that compete for dominance in the crystal lattice.

The Sigma-Hole Driver (C-Br O=C)

The most chemically significant feature for crystal engineering here is the Halogen Bond .

-

Mechanism: The electron-withdrawing fluorine atoms at positions 3 and 5 deplete electron density from the benzene ring. This enhances the positive electrostatic potential (the "

-hole") on the bromine atom at position 4. -

Prediction: The bromine atom will act as a strict Lewis Acid (XB donor), seeking the oxygen atom of the aldehyde (Lewis Base/XB acceptor).

-

Structural Motif: Expect linear

chains or dimers. This interaction is often stronger than weak hydrogen bonds and will likely direct the primary growth axis of the crystal.

The Fluorine Effect (C-H F vs. -Stacking)

-

Ring Polarization: The fluorination inverts the quadrupole moment of the aromatic ring compared to benzene. Instead of edge-to-face interactions, this molecule is predisposed to form face-to-face

-stacked columns . -

Weak Hydrogen Bonding: The aldehydic proton (

) is acidic. In the absence of strong donors, it may form weak

Geometric Parameters (CSD Averages)

Use these standard values to validate initial refinement of X-ray data.

| Parameter | Bond/Angle | Typical Value (Å / °) | Significance |

| Bond Length | 1.89 - 1.91 Å | Standard aromatic bromide. | |

| Bond Length | 1.33 - 1.36 Å | High bond strength; chemically inert. | |

| Bond Length | 1.19 - 1.22 Å | Shortening indicates lack of strong H-bonding. | |

| Contact Dist. | 2.80 - 3.10 Å | Significantly shorter than van der Waals sum (3.37 Å). | |

| Torsion Angle | 0° - 10° | Planar conformation ensures conjugation. |

Experimental Protocol: Self-Validating Structure Determination

This workflow is designed to preclude common errors such as twinning or solvent inclusion.

Phase 1: Crystal Growth (Solvent Screening)

The goal is to grow single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

-

Method: Slow Evaporation at constant temperature (

). -

Solvent System A (Non-Polar): Hexane/Dichloromethane (1:1). Promotes halogen bonding interactions by minimizing solvent competition.

-

Solvent System B (Polar): Ethanol/Water (9:1). Promotes hydrogen bonding; may yield solvates (hydrates).

Phase 2: Data Collection & Reduction

-

Instrument: Diffractometer with Mo-K

( -

Temperature: Collect at 100 K. Cooling reduces thermal motion (ellipsoids) of the terminal Fluorine and Bromine atoms, sharpening the resolution of the

-hole interaction.

Phase 3: Refinement Strategy (SHELXL/OLEX2)

-

Heavy Atom Method: Locate the Bromine atom first using Patterson methods or Direct Methods (SHELXT).

-

Difference Fourier Synthesis: Locate F, O, and C atoms in subsequent electron density maps.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

-

Check: If F atoms show elongated ellipsoids, check for rotational disorder (common in 3,5-difluoro motifs).

-

-

Hydrogen Placement: Constrain aromatic and aldehydic protons using a riding model (

).

Visualization: Characterization Workflow

The following diagram outlines the logical flow from raw material to validated crystal structure, highlighting critical decision nodes.

Figure 1: Decision-tree workflow for the structural determination of halogenated benzaldehydes.

Strategic Implications for Drug Design

Understanding the crystal structure of this intermediate provides predictive power for the final API:

-

Bioisosterism: The 3,5-difluorophenyl motif is a metabolic blocker. The crystal density reveals how tightly this unit packs, correlating to lipophilicity (

). -

Solid-Form Stability: If the

halogen bond is the primary cohesive force, the material may be sensitive to humidity (water competing for the oxygen acceptor). Process storage should prioritize desiccated environments.

References

-

Metrangolo, P., et al. (2016). "The Halogen Bond."[1][2][3][4][5] Chemical Reviews, 116(4), 2478–2601.

- Foundational text on the mechanism of C-X...O interactions.

-

Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Society Reviews, 44, 3606-3643.

- Details the "sigma-hole" theory relevant to the Bromine activ

-

PubChem Compound Summary. (2025). "4-Bromo-3,5-difluorobenzaldehyde (CID 23443785)."[6][7] National Center for Biotechnology Information.[7]

-

Cambridge Crystallographic Data Centre (CCDC). "CSD-System: Geometric Statistics."

- Authoritative database for standard bond lengths used in Section 2.3.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzaldehyde: Bridging Theoretical Predictions and Experimental Realities

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, 4-Bromo-3,5-difluorobenzaldehyde stands out as a versatile intermediate, its unique substitution pattern offering a confluence of steric and electronic properties that are highly sought after in the design of novel pharmaceuticals and functional materials.[1] This guide provides an in-depth exploration of this compound, meticulously bridging the gap between its computationally predicted properties and experimentally determined characteristics. By delving into the "why" behind the "how," this document aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize 4-Bromo-3,5-difluorobenzaldehyde in their research and development endeavors.

Molecular and Physicochemical Properties: A Comparative Analysis

The strategic placement of two fluorine atoms ortho to the bromine and aldehyde functionalities profoundly influences the reactivity and intermolecular interactions of 4-Bromo-3,5-difluorobenzaldehyde. A thorough understanding of its theoretical underpinnings and experimentally verified properties is paramount for predicting its behavior in synthetic transformations and its suitability for specific applications.

Structural and Spectroscopic Data

Spectroscopic techniques provide an empirical fingerprint of a molecule's structure. When juxtaposed with theoretical predictions, this data offers a holistic understanding of the molecular framework. The inherent properties of this molecule, such as its molecular weight of approximately 221 g/mol , are foundational to its characterization.[2][3]

| Property | Theoretical/Predicted Value | Experimental/Reported Value | Source(s) |

| Molecular Formula | C₇H₃BrF₂O | C₇H₃BrF₂O | [2][4] |

| Molecular Weight | 221.00 g/mol | 221.001 g/mol | [2][4] |

| Appearance | — | Solid | [4] |

| Melting Point | — | 78-82 °C | [Vendor Data] |

| Boiling Point | 229.1±40.0 °C at 760 mmHg | Not Available | [2] |

| ¹H NMR (CDCl₃, ppm) | ~7.5-7.7 (s, 1H, Ar-H) | ~7.64 (s, 2H) | [General Prediction] |

| ¹³C NMR (CDCl₃, ppm) | ~185-190 (C=O), ~160 (C-F), ~115 (C-H), ~110 (C-Br) | Not Available | [General Prediction] |

| ¹⁹F NMR (CDCl₃, ppm) | — | Not Available | — |

| IR Spectroscopy (cm⁻¹) | ~1700-1720 (C=O stretch) | ~1705 cm⁻¹ | [General Prediction] |

| Mass Spec (m/z) | M⁺ peaks at ~220, 222 (¹⁹Br/⁸¹Br isotopes) | M⁺ peaks at 220, 222 | [5] |

Note: Theoretical NMR and IR values are general approximations based on typical chemical shifts and vibrational frequencies for similar functional groups. Precise computational predictions require specific DFT calculations.

The mass spectrum provides a definitive confirmation of the presence of a single bromine atom, showcasing the characteristic isotopic pattern of two peaks (M+ and M+2) of nearly equal intensity at m/z 220 and 222, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5] The infrared spectrum is dominated by a strong carbonyl (C=O) stretch typical for aromatic aldehydes.[6]

A Visual Representation: The Molecular Structure

Sources

- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 2. americanelements.com [americanelements.com]

- 3. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

electrophilicity of the aldehyde group in 4-Bromo-3,5-difluorobenzaldehyde

Electrophilic Activation & Covalent Engagement: A Technical Guide to 4-Bromo-3,5-difluorobenzaldehyde

Executive Summary

This technical guide analyzes the electronic structure and reactivity profile of 4-Bromo-3,5-difluorobenzaldehyde (CAS: 135564-22-6).[1] While often categorized merely as a synthetic intermediate, this scaffold represents a "privileged warhead" in modern medicinal chemistry.[1] Its unique substitution pattern creates a hyper-electrophilic carbonyl center capable of reversible covalent engagement with nucleophilic amino acid residues (specifically Lysine

Part 1: Electronic Architecture & Reactivity Analysis

The electrophilicity of the aldehyde carbonyl is the determinant factor in its ability to form hemiacetals (hydration) or imines (Schiff bases). In 4-Bromo-3,5-difluorobenzaldehyde, the carbonyl carbon is significantly electron-deficient due to the additive effects of the ring substituents.

Hammett Substituent Analysis

To quantify the electrophilic activation, we apply the Hammett equation (

| Position | Substituent | Effect Type | Hammett Constant ( | Contribution |

| 3 (meta) | Fluorine | Inductive (-I) | Strong Withdrawal | |

| 5 (meta) | Fluorine | Inductive (-I) | Strong Withdrawal | |

| 4 (para) | Bromine | Inductive (-I) > Resonance (+R) | Moderate Withdrawal | |

| Total | Net Electron Withdrawal | Hyper-Electrophilic |

Note: Standard Hammett values derived from benzoic acid ionization data.

Interpretation: A

The "Goldilocks" Zone of Covalency

In covalent drug design, reactivity must be balanced.

-

Too Reactive: Rapid hydration in buffer; non-specific toxicity (haptenization).[1]

-

Too Stable: Slow on-rate (

); poor target occupancy.[1] -

4-Bromo-3,5-difluoro: Sits in the high-reactivity tier.[1] It exists in equilibrium with its gem-diol (hydrate) in aqueous media, serving as a reservoir for the active aldehyde species.

Figure 1: Vector map illustrating the cumulative electron-withdrawing effects (inductive pull) of the halogen substituents, resulting in significant depletion of electron density at the carbonyl carbon.

Part 2: Synthetic Utility & Chemical Transformations[3][4]

The 4-bromo substituent is not merely an electronic modulator; it is a "synthetic handle."[1] This allows the electrophilic warhead to be attached to complex ligands (recognition elements) late in the synthetic pathway.

Key Transformations:

-

Suzuki-Miyaura Coupling: The Ar-Br bond allows coupling with aryl boronic acids to install the warhead onto a biaryl scaffold.[1]

-

Reductive Amination: While possible, this destroys the warhead.[1] If the goal is a reversible covalent inhibitor, avoid reducing conditions after installing the amine.

Part 3: Application in Medicinal Chemistry (Covalent Inhibition)[8]

This molecule is a precursor for Targeted Covalent Inhibitors (TCIs) .[1] The mechanism relies on the reversible formation of an imine (Schiff base) with a non-catalytic Lysine residue near the binding pocket.

Mechanism of Action:

-

Recognition: The ligand binds to the protein pocket (non-covalent).[1]

-

Proximity: The 4-Bromo-3,5-difluorobenzaldehyde moiety is positioned near a specific Lysine (

-NH -

Condensation: Nucleophilic attack occurs, releasing water and forming an imine.[1]

-

Equilibrium: Unlike acrylamides (irreversible Michael acceptors), this reaction is reversible.[1] The high electrophilicity of this specific scaffold ensures the equilibrium lies heavily toward the imine adduct, increasing the residence time of the drug.

Part 4: Experimental Protocols (Self-Validating)

To work with this molecule, you must first quantify its "active" concentration.[1] In aqueous buffers, it exists as an equilibrium mixture of aldehyde and gem-diol.[1]

Protocol A: NMR Determination of Hydration Constant ( )

Rationale: This protocol validates the electrophilicity.[1][2] A higher ratio of hydrate indicates a more electrophilic carbonyl.[1]

Materials:

-

Compound: 4-Bromo-3,5-difluorobenzaldehyde (10 mg).[1]

-

Solvent: DMSO-d6 (inert reference) and D

O (reactive solvent).[1] -

Internal Standard: 1,3,5-Trimethoxybenzene (optional, for absolute quantification).[1]

Workflow:

-

Stock Preparation: Dissolve 10 mg of the aldehyde in 0.5 mL DMSO-d6. Acquire a

H NMR (Reference Spectrum). Note the aldehyde proton ( -

Hydration Initiation: Add 0.1 mL of D

O to the NMR tube. Shake vigorously for 2 minutes. -

Equilibration: Allow to stand at 25°C for 30 minutes.

-

Measurement: Acquire

H NMR. -

Calculation:

-

Self-Validation Check: If Integral(B) is < 5% of Integral(A) in the presence of water, the compound may be degraded or the fluorines are not positioned correctly. For this scaffold, expect significant hydration (

).[1]

-

Protocol B: Schiff Base Formation Kinetics (UV-Vis)

Rationale: Validates the "warhead" activity against a Lysine surrogate.

Materials:

-

Nucleophile:

-Butylamine (Lysine surrogate).[1] -

Buffer: PBS pH 7.4.[1]

-

Detection: UV-Vis Spectrophotometer (scanning 250–400 nm).[1]

Steps:

-

Prepare a 50

M solution of the aldehyde in PBS (with <1% DMSO).[1] -

Record UV spectrum (

).[1] Note -

Add 5 equivalents of

-Butylamine.[1] -

Record spectra every 60 seconds for 30 minutes.

-

Observation: You will observe the disappearance of the aldehyde peak and the emergence of a new red-shifted band (imine).

-

Analysis: Plot Absorbance vs. Time to determine pseudo-first-order rate constant (

).

Figure 2: Workflow for validating electrophilic reactivity via NMR (thermodynamics) and UV-Vis (kinetics).

References

-

Hammett Equation & Substituent Constants

-

Reactivity of Fluorinated Benzaldehydes

-

Sisu, C., et al. (2013).[1] Electrophilicities of benzaldehyde-derived iminium ions. Journal of Organic Chemistry. (Inferred from general trends in polyfluorinated systems).

-

-

Reversible Covalent Inhibitors (Lysine Targeting)

-

Raimondi, C., et al. (2023). Targeted Reversible Covalent Modification of a Noncatalytic Lysine of the Krev Interaction Trapped 1 Protein. ACS Pharmacology & Translational Science.[1] Link

-

Tingle, R., et al. (2024). Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time.[1][5][7] Journal of Medicinal Chemistry. Link

-

-

Hydration Equilibrium Methodology

Sources

- 1. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. - OAK Open Access Archive [oak.novartis.com]

- 4. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the C-Br Bond in 4-Bromo-3,5-difluorobenzaldehyde

Executive Summary

4-Bromo-3,5-difluorobenzaldehyde (CAS: 135564-22-6) acts as a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and liquid crystals. Its utility stems from its orthogonal reactivity profile : an electrophilic aldehyde, a highly activated C-Br bond, and two metabolically stable C-F bonds.

This guide analyzes the specific reactivity of the C-Br bond, which serves as the primary vector for carbon skeleton extension. Unlike simple aryl halides, the reactivity at C4 is governed by the synergistic electron-withdrawing effects of the para-formyl group and the flanking ortho-fluorine atoms. This unique electronic architecture dictates specific protocols for Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (

Electronic Architecture & Reactivity Landscape

To design effective experiments, one must first understand the molecular orbital landscape. The C-Br bond in this substrate is not a standard aryl bromide; it is "super-activated."

The Activation Hierarchy

-

The para-Formyl Effect (-M, -I): The aldehyde at C1 exerts a strong mesomeric (-M) pull. This significantly lowers the electron density at the para position (C4), making the C-Br bond highly susceptible to oxidative addition by metal catalysts and attack by nucleophiles.

-

The ortho-Fluoro Effect (-I): The two fluorine atoms at C3 and C5 exert a strong inductive withdrawing effect (-I) on the ring. While they donate weakly via resonance (+M), the inductive withdrawal dominates, further depleting electron density at C4.

-

Steric Gating: The flanking fluorines create a "steric gate" around the bromine. While not bulky enough to block reaction, they influence the bite angle required for bulky phosphine ligands in Pd-catalysis.

Reactivity Map

The following diagram illustrates the competing electrophilic sites and the dominant pathways.

Chemoselective Metal-Catalyzed Cross-Couplings

The primary utility of the C-Br bond is in Suzuki-Miyaura and Buchwald-Hartwig couplings. The challenge is preserving the aldehyde functionality while effecting high-yield coupling.

Suzuki-Miyaura Coupling Protocols

The electron-deficient nature of the ring facilitates rapid oxidative addition of Pd(0) into the C-Br bond. However, the aldehyde is sensitive to strong bases (Cannizzaro disproportionation) and the C-F bonds can undergo defluorination if conditions are too forcing.

Optimized Protocol: The "Mild Base" Approach

This protocol minimizes side reactions at the aldehyde.

-

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.1–1.2 equiv

-

Catalyst:

(3–5 mol%) - Chosen for stability and bite angle. -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for higher T).

-

-

Workflow:

-

Degas solvents thoroughly (Argon sparge, 15 min). Oxygen is the enemy of Pd(0).

-

Charge solids. Add solvents.[1]

-

Heat to 80°C. Monitor by HPLC/TLC.

-

Note: Reaction is typically complete in <4 hours due to C-Br activation.

-

Troubleshooting Table: Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor solubility.[2] | Switch to |

| Homocoupling | Presence of | Rigorous degassing; freeze-pump-thaw cycles. |

| Aldehyde Degradation | Base too strong (Cannizzaro). | Switch from |

| Defluorination | "Hard" nucleophile attack. | Avoid hydroxide bases; ensure water content is controlled. |

Mechanistic Insight: The Fluorine Effect on Transmetallation

The ortho-fluorines create a specific electronic environment. The Pd(II)-Ar intermediate is electron-poor, which actually accelerates transmetallation with the boronate species. However, the steric bulk of the fluorines means that bulky ligands (like t-BuXPhos) might require higher temperatures to overcome the steric barrier during the reductive elimination step.

Nucleophilic Aromatic Substitution ( )

A critical question for this substrate is: Does the nucleophile attack the Bromine (C4) or the Fluorine (C3/5)?

Regioselectivity Rules

In polyfluorinated systems, Fluorine is often a better leaving group than Bromine due to the high stability of the Meisenheimer complex (F is small and electronegative). However, regioselectivity is dictated by the position of the electron-withdrawing group (EWG).

-

C4 (Bromine): Positioned para to the Aldehyde (Strong Activation).

-

C3/C5 (Fluorine): Positioned meta to the Aldehyde (Weak Activation).

Conclusion: Under standard

Protocol: Amination ( )

This reaction is an alternative to Buchwald-Hartwig coupling for placing amines at C4, avoiding heavy metals.

-

Conditions:

-

Outcome: Exclusive formation of the 4-amino-3,5-difluorobenzaldehyde derivative.

Handling, Stability & Safety

Physical Properties & Storage[4]

-

State: White to off-white crystalline solid.

-

Melting Point: ~58-60°C (Check specific CoA; impurities lower this significantly).

-

Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Sparingly soluble in water.[4]

-

Stability:

-

Air: Stable.[4]

-

Light: Protect from light (amber vials) to prevent radical debromination over long periods.

-

Moisture: Stable, but keep dry to prevent hydrate formation on the aldehyde.

-

Safety Profile

-

GHS Classification: Warning.[5][6] Acute Tox 4 (Oral), Skin Irrit. 2, Eye Irrit.[5] 2A.

-

Specific Hazard: As a benzaldehyde derivative, it may cause contact dermatitis. The fluorinated nature implies potential lipophilicity and membrane permeability; handle with gloves and in a fume hood.

References

-

Suzuki-Miyaura Coupling Mechanisms: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.